2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-PHENYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with various functional groups, including a cyano group, a methoxymethyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-PHENYLACETAMIDE typically involves the alkylation of 3-cyano-4-methoxymethyl-6-methyl-2(1H)-pyridone with active halomethylene compounds . The reaction conditions often include the use of methyl- and ethylchloroacetates, phenacyl, and p-bromophenacyl bromides, which result in the formation of N- and O-structural isomers . The N-derivatives are usually separated from the reaction mixture when the pyridone is alkylated with iodoacetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-PHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the type of reaction and the reagents used.
Scientific Research Applications
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its binding to target proteins, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with key enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-methoxymethyl-6-methyl-2(1H)-pyridone: A precursor in the synthesis of the target compound.
2-Aroylmethyl-3-cyano-4-methoxymethyl-6-methylpyridines: Compounds that can cyclize to form furo[2,3-b]pyridines.
3-Amino-2-benzoyl-4-methoxymethyl-6-methylfuro[2,3-b]pyridine: A structurally related compound with potential biological activities.
Uniqueness
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-PHENYLACETAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-8-13(11-23-2)15(9-18)17(22)20(12)10-16(21)19-14-6-4-3-5-7-14/h3-8H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEIZLXTHYFRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)C#N)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.